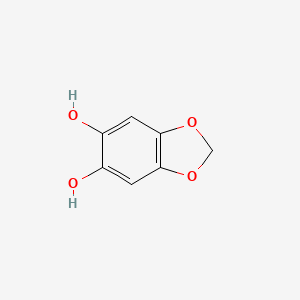

5,6-二羟基-1,3-苯并二氧杂环

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

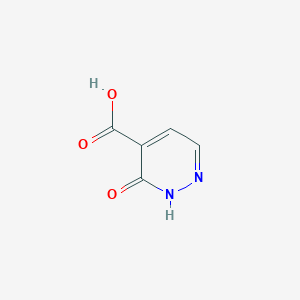

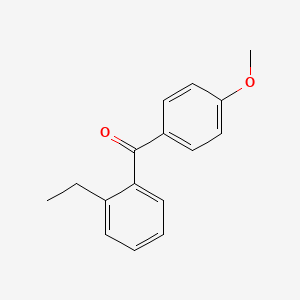

5,6-Dihydroxy-1,3-benzodioxole is a biochemical used for proteomics research . It has a molecular formula of C7H6O4 and a molecular weight of 154.12 .

Synthesis Analysis

The synthesis of 5,6-Dihydroxy-1,3-benzodioxole involves reaction conditions with sodium dithionite in water and acetonitrile at 20 degrees Celsius for 0.5 hours .Molecular Structure Analysis

The molecular structure of 5,6-Dihydroxy-1,3-benzodioxole consists of a benzodioxole core with two hydroxy groups attached at the 5 and 6 positions .Chemical Reactions Analysis

Benzodioxole derivatives have been found to possess a broad spectrum of biological activities, including antiepileptic, analgesic, antituberculosis, and antimicrobial potentials . The synthesis of 5,6-Dihydroxy-1,3-benzodioxole from benzo[1,3]dioxole-5,6-dione has been reported .科学研究应用

抗癌和抗菌应用

一项关于 2-苯基 1,3-苯并二氧杂环衍生物生态可持续合成的研究突出了它们显著的抗癌、抗菌和 DNA 结合潜力。具体而言,某些化合物与标准参考化合物相比显示出更大的抗癌和抗菌效力,具有显着的 DNA 结合能力,表明它们作为治疗剂的潜力 (Gupta 等,2016)。

杀虫活性

对 N'-苯甲酰-N-(叔丁基)苯甲酰肼的苯杂环类似物的研究表明对常见害虫具有很高的杀虫活性,表明在害虫管理中的应用。一些衍生物优于商业杀虫剂,为开发更安全、更有效的杀虫剂提供了新途径 (Sawada 等,2003)。

抗肿瘤活性

另一项研究合成了一系列 1,3-苯并二氧杂环,以评估它们对人肿瘤细胞系的体外抗肿瘤活性。值得注意的是,某些衍生物表现出显着的肿瘤生长抑制作用,表明 1,3-苯并二氧杂环衍生物在癌症治疗中的潜力 (Micale 等,2002)。

β-氨基酸的合成

描述了 5-和 6-[2,3]-二氢苯并呋喃 β-氨基酸的有效立体选择性合成,展示了苯并二氧杂环系统在模拟天冬氨酸方面的潜力,这可能对药物设计和合成产生影响 (Coleman 等,2000)。

单胺氧化酶抑制剂

一项关于芝麻酚(1,3-苯并二氧杂环-5-醇)和苯并二氧杂环衍生物的研究合成了它们,并评估了它们作为单胺氧化酶 A 和 B 的抑制剂。这些发现对于开发治疗神经系统疾病(包括帕金森病)至关重要,突出了苯并二氧杂环衍生物的治疗价值 (Engelbrecht 等,2015)。

未来方向

Benzodioxole derivatives have been the subject of numerous studies due to their wide range of biological activities . Future research may focus on further exploring the biological activities of 5,6-Dihydroxy-1,3-benzodioxole and its derivatives, as well as optimizing its synthesis process . Additionally, these compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

属性

IUPAC Name |

1,3-benzodioxole-5,6-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2,8-9H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNJUCIWLBSDLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449980 |

Source

|

| Record name | 2H-1,3-Benzodioxole-5,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydroxy-1,3-benzodioxole | |

CAS RN |

21505-20-4 |

Source

|

| Record name | 2H-1,3-Benzodioxole-5,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。